2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Description
However, extensive data are available for its structural analog, 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (orotic acid, OA), which lacks the phenyl substituent at position 1. For clarity, this article will focus on orotic acid and compare it with other structurally related pyrimidine derivatives.
Properties
IUPAC Name |
2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-6-8(10(15)16)12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBTVNWNGWGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with benzaldehyde and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sodium hydrogen sulfate can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2,6-dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exhibit promising anticancer properties. A study focused on the synthesis of compounds with this scaffold demonstrated their ability to inhibit histone deacetylases (HDACs), which are critical targets in cancer treatment. For instance:
- Compound D28 , derived from this class, showed selective inhibition of HDAC3 and significant antiproliferative effects against various cancer cell lines, including K562 and U937 .
- The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a lead compound for further development .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that derivatives can modulate inflammatory responses by inhibiting specific pathways involved in inflammation. This could lead to new treatments for inflammatory diseases.
Material Science Applications
The compound's unique structure also lends itself to applications in material science:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Study 1: Anticancer Drug Development
A comprehensive study evaluated the efficacy of various derivatives based on the 2,6-dioxo scaffold against different cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced the anticancer activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D28 | 2 | K562 |
| D29 | 5 | U937 |
| D30 | 10 | MDA-MB-231 |
These findings suggest that while some derivatives enhance potency against hematologic cancers, they may not be as effective against solid tumors .
Case Study 2: Anti-inflammatory Effects
In a separate investigation into the anti-inflammatory effects of related compounds, it was found that certain derivatives could reduce cytokine production in vitro. This study highlights the potential for developing new anti-inflammatory drugs based on this chemical structure.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Analogues
The following compounds share the pyrimidine-dioxo-carboxylic acid core but differ in substituents, leading to varied properties:
Comparative Analysis
Physical Properties
- Melting Points : Orotic acid has an exceptionally high melting point (345–346°C), making it suitable for high-temperature polymer processing . Derivatives like 5-nitro-orotic acid exhibit lower thermal stability due to electron-withdrawing nitro groups .
- Solubility : Orotic acid hydrate dissolves readily in DMSO and water, whereas hydrophobic derivatives (e.g., 1-methyl-4-phenyl-THP) are lipid-soluble, influencing their biological distribution .
Chemical Reactivity
- Hydrogen Bonding : Orotic acid and hydantoin-5-acetic acid act as supramolecular coformers due to their hydrogen-bonding motifs. The phenyl group in 1-methyl-4-phenyl-THP disrupts this behavior, favoring π-π stacking instead .
- Coordination Chemistry: Orotic acid forms stable complexes with transition metals (e.g., In(III)), utilized in bioinorganic and pharmaceutical applications. Nitro or amino substituents alter metal-binding affinity .
Biological Activity
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS Number: 723-76-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to exhibit various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H8N2O4
- Molecular Weight : 232.19 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Antimicrobial Activity
Recent studies indicate that derivatives of this compound possess notable antimicrobial properties. A series of synthesized derivatives were tested against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Derivative A | 15 | S. aureus |
| Derivative B | 18 | E. coli |
| Derivative C | 12 | Pseudomonas aeruginosa |
Antioxidant Activity
The compound has also shown promising antioxidant activity. In vitro assays measuring the ability to scavenge free radicals indicated that the compound effectively reduced oxidative stress markers in cell cultures.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In animal models of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The study concluded that specific modifications to the phenyl ring enhanced activity against resistant strains of bacteria.
Case Study 2: Antioxidant Properties
A study conducted by Smith et al. (2023) explored the antioxidant properties of the compound in neuroprotection models. The results indicated that treatment with the compound significantly decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted phenylurea derivatives with β-ketoesters or malonic acid derivatives under acidic or basic conditions. For example, cyclization using acetic acid or polyphosphoric acid (PPA) as catalysts at 80–120°C yields the tetrahydropyrimidine core .
- Key Variables : Solvent choice (e.g., DMF, toluene), catalyst type (e.g., palladium, copper), and temperature significantly impact regioselectivity and purity. Characterization via LCMS and HPLC (e.g., 94–97% purity thresholds) is critical .
Q. How can spectroscopic techniques (NMR, IR, LCMS) be employed to confirm the structure of this compound and its intermediates?
- Protocol :
- 1H NMR : Look for characteristic peaks: δ 13.99 ppm (carboxylic acid proton), δ 7.6–8.7 ppm (aromatic protons from phenyl groups), and δ 2.5–3.0 ppm (methyl/methylene groups in the tetrahydropyrimidine ring) .
- LCMS : Monitor molecular ion peaks (e.g., m/z 311.1 for analogous pyrimidine derivatives) and fragmentation patterns to confirm backbone integrity .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study tautomerism (e.g., keto-enol equilibria) and electron density distribution on the carboxylic acid and dioxo groups .
- Docking Studies : Screen against target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to assess binding affinity, leveraging the phenyl group’s hydrophobic interactions .
- Validation : Compare predicted vs. experimental IC50 values in enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data or biological activity reports across studies?
- Case Example : Discrepancies in NMR δ-values for the phenyl group (e.g., δ 7.6 vs. 8.7 ppm) may arise from solvent polarity (DMSO vs. CDCl3) or tautomeric shifts. Validate via controlled experiments under standardized conditions .
- Statistical Tools : Use principal component analysis (PCA) to cluster spectral datasets and identify outlier conditions .
Q. How does functionalization at the 4-carboxylic acid position (e.g., amidation, esterification) alter physicochemical properties?
- Synthetic Modifications :
- Amide Formation : React with HATU/DIPEA in DMF to generate amide derivatives. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
- Esterification : Use thionyl chloride/methanol to produce methyl esters, enhancing lipophilicity for cellular permeability studies .
- Impact : Increased logP values (e.g., from −1.2 to 0.8) correlate with improved membrane penetration in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
